

sitravatinib TAM tyrosine kinase inhibitor

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Compound Focus: Sitravatinib

CAS No.: 1123837-84-2

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Target Profile and Mechanism of Action

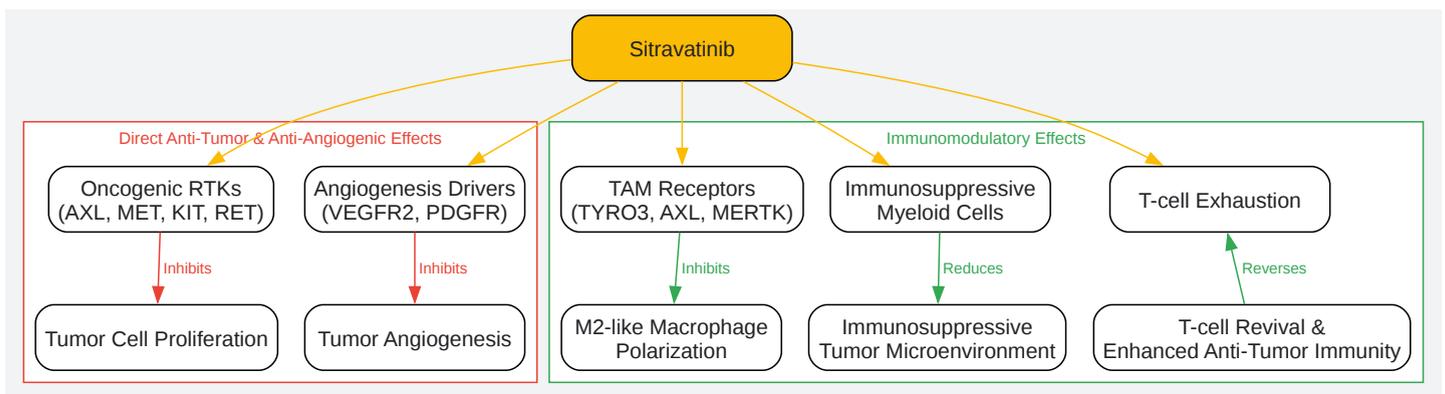
Sitravatinib potently inhibits a closely related spectrum of RTKs implicated in oncogenesis and immune modulation. The table below summarizes its key biochemical targets and their therapeutic implications.

Target	Biochemical IC ₅₀ (nmol/L)	Primary Therapeutic Rationale
AXL	1.5 [1]	Role in EMT, metastasis, and resistance to therapy [2] [3]
VEGFR2	5 [1]	Inhibition of tumor angiogenesis [4]
MERTK	2 [1]	Modulation of TAM receptors on macrophages in TME [5] [6]
VEGFR1/VEGFR3	6 / 2 [1]	Inhibition of tumor angiogenesis and lymphangiogenesis
KIT	6 [1]	Target in GIST and other solid tumors
MET	20 [1]	Involved in resistance to antiangiogenic therapy [2] [7]
PDGFR α	30 [1]	Target in sarcomas and stromal interactions [1] [8]

Target	Biochemical IC ₅₀ (nmol/L)	Primary Therapeutic Rationale
RET	44 [1]	Target in RET-altered cancers
Eph Family	Not fully quantified	Contributes to broad-spectrum activity; roles in metastasis [3]

Sitravatinib's mechanism is twofold. Firstly, it exerts **direct anti-tumor effects** by blocking oncogenic drivers and **anti-angiogenic effects** by inhibiting VEGFRs [4]. Secondly, it provides **immunomodulatory effects** by targeting TAM receptors and VEGFR, which shifts macrophage phenotypes toward immunostimulatory states and reduces immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells in the TME [5] [7] [6]. This reverses ICI resistance and enhances antitumor immunity [5] [6].

The following diagram illustrates the multi-targeted mechanism of **sitravatinib** and its impact on the tumor microenvironment:



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Sitravatinib's dual mechanism targeting oncogenic signaling and immune suppression.

Preclinical and Clinical Evidence Summary

Sitravatiniib has been evaluated across various cancer types, both as a monotherapy and in combination with other agents. Key quantitative findings are summarized below.

Cancer Type / Context	Study Phase	Key Efficacy Findings	Citation
Clear Cell RCC (anti-angiogenesis refractory)	Phase 1b	ORR: 25.9% (P=0.015); Median PFS: 9.5 months ; Median OS: 30.0 months	[2]
Soft Tissue Sarcoma (preclinical)	In vitro & In vivo	Superior anti-proliferative and tumor growth suppression vs. imatinib & crizotinib; IC ₅₀ : 250-750 nmol/L in sensitive lines	[1]
Advanced Solid Tumors (dose-finding)	Phase 1/1b	MTD: 150 mg ; Recommended Dose: 120 mg ; Most common TRAEs: diarrhea, fatigue, hypertension, nausea	[4]
Advanced HCC & GC/GEJC (with tislelizumab)	Phase Ib/II	ORR: 11.5%-25% across cohorts; Grade ≥3 TRAEs: ~50% with combination	[5]
Post-ICI RCC (with nivolumab)	Phase II (terminated early)	ORR: 15.4% (overall), 25% in pts without prior cabozantinib/lenvatinib; DCR at 24 weeks: 35.7%	[7]
1L Advanced ccRCC (with nivolumab/ipilimumab)	Phase I	ORR: 45.5% ; DCR: 86.4% ; Median PFS: 14.5 months	[6]

Key Experimental Models and Protocols

To guide preclinical research, here are methodologies from key studies on **sitravatiniib**.

- **In Vitro Anti-Proliferation and Signaling Inhibition [1]**

- **Cell Lines:** Models include malignant peripheral nerve sheath tumor (MPNST), liposarcoma (DDLS, LS141), Ewing sarcoma (A673), and osteosarcoma (Saos2).

- **Proliferation Assay:** Treat cells with increasing concentrations of **sitravatinib** for 72-96 hours. Measure cell viability using MTT or similar assays. Calculate IC₅₀ values from dose-response curves.
 - **Signaling Inhibition (Western Blot):** Serum-starve cells, then treat with **sitravatinib** (e.g., 60-500 nM) for 2-24 hours. Analyze cell lysates for phosphorylated and total levels of key RTKs (c-Met, IGF1-R, PDGFR β) and downstream effectors (p-AKT, p-ERK).
- **In Vivo Efficacy in Xenograft Models [1] [3]**
 - **Model Establishment:** Subcutaneously implant human or mouse sarcoma cells (e.g., MPNST, S114) into immunodeficient or immunocompetent mice, respectively.
 - **Dosing Protocol:** Once tumors are palpable (e.g., 100-150 mm³), randomize mice into groups. Administer **sitravatinib** (e.g., 20 mg/kg) or vehicle control via oral gavage daily.
 - **Endpoint Analysis:** Monitor tumor volume and body weight regularly. At study endpoint, harvest tumors for immunohistochemical (IHC) analysis of proliferation (Ki-67), apoptosis (TUNEL), and phospho-protein levels.
 - **Mechanism of Action in Tumor Microenvironment [6]**
 - **Single-Cell RNA Sequencing (scRNA-seq):** Collect paired tumor biopsies from patients pre-treatment and on-treatment with **sitravatinib**-based therapy. Process samples for scRNA-seq using standard platforms (e.g., 10x Genomics).
 - **Bioinformatic Analysis:** Use Seurat or similar packages for quality control, data integration, and clustering. Identify major cell populations (T cells, myeloid cells, tumor cells, fibroblasts). Perform differential gene expression and pathway analysis to identify **sitravatinib**-induced changes in gene signatures (e.g., EMT, hypoxia, T-cell exhaustion).
 - **Overcoming Multidrug Resistance (MDR) [9]**
 - **ABCG2 Transporter Inhibition Assay:** Use ABCG2-overexpressing cell lines (e.g., NCI-H460/MX20, S1-M1-80) and corresponding parental lines.
 - **Drug Accumulation Assay:** Incubate cells with a fluorescent ABCG2 substrate (e.g., mitoxantrone) with or without **sitravatinib** (e.g., 3 μ M). Measure intracellular drug accumulation via flow cytometry.
 - **ATPase Assay:** Treat ABCG2-enriched membrane vesicles with increasing **sitravatinib** concentrations. Measure vanadate-sensitive ATPase activity to determine if **sitravatinib** inhibits the transporter's energy function.

Research Implications and Future Directions

Research indicates that **sitravatinib**'s efficacy may be influenced by prior therapies, particularly in renal cell carcinoma, where patients previously treated with cabozantinib or lenvatinib showed minimal response to subsequent **sitravatinib**, suggesting overlapping target profiles and cross-resistance [7]. This highlights the need for strategic sequencing of tyrosine kinase inhibitors.

A promising application is its combination with immunotherapy. **Sitravatinib** can remodel the tumor microenvironment by reducing immunosuppressive myeloid cells and reversing T-cell exhaustion, potentially re-sensitizing tumors to immune checkpoint blockade [5] [6]. However, triplet therapy with nivolumab and ipilimumab requires careful management of immune-related adverse events, with dose optimization (e.g., reduced ipilimumab) being crucial for tolerability [6].

Furthermore, the phenomenon of **collateral sensitivity** presents a novel strategy. Soft tissue sarcoma cells resistant to multi-targeted TKIs like pazopanib can develop increased sensitivity to other targeted drugs, such as FGFR inhibitors [8]. This suggests potential for adaptive therapy approaches that exploit these vulnerabilities to overcome or delay resistance.

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